

Spectroscopic Analysis of Diethyl Allylmalonate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethyl allylmalonate*

Cat. No.: *B1584534*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **diethyl allylmalonate**, a key intermediate in organic synthesis. The document focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting available data in a structured format, detailing experimental protocols, and visualizing structural relationships through diagrams.

Spectroscopic Data

The following sections summarize the available ^1H NMR, ^{13}C NMR, and IR spectroscopic data for **diethyl allylmalonate**.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum of **diethyl allylmalonate** exhibits characteristic signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).

Assignment	Chemical Shift (δ ppm)	Multiplicity	Integration	Coupling Constant (J Hz)
-CH=CH ₂	~5.77	m	1H	Not explicitly available
-CH=CH ₂ (cis)	~5.10	d	1H	Not explicitly available
-CH=CH ₂ (trans)	~5.04	d	1H	Not explicitly available
-O-CH ₂ -CH ₃	~4.19	q	4H	Not explicitly available
-CH(CO) ₂	~3.41	t	1H	Not explicitly available
-CH ₂ -CH=CH ₂	~2.64	t	2H	Not explicitly available
-O-CH ₂ -CH ₃	~1.27	t	6H	Not explicitly available

Note: The exact coupling constants were not available in the searched literature. Multiplicity is denoted as m = multiplet, d = doublet, q = quartet, t = triplet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental data with full assignments for the ¹³C NMR spectrum of **diethyl allylmalonate** is not readily available in the public domain, the expected chemical shifts can be predicted based on the functional groups present in the molecule.

Assignment	Expected Chemical Shift (δ ppm)
C=O (Ester)	165 - 175
-CH=CH ₂	130 - 140
-CH=CH ₂	115 - 125
-O-CH ₂ -CH ₃	60 - 70
-CH(CO) ₂	50 - 60
-CH ₂ -CH=CH ₂	30 - 40
-O-CH ₂ -CH ₃	10 - 20

Infrared (IR) Spectroscopy

The IR spectrum of **diethyl allylmalonate** is characterized by absorption bands corresponding to the vibrational frequencies of its functional groups. While a complete peak list is not available, the expected characteristic absorption bands are as follows:

Functional Group	Expected Absorption Range (cm^{-1})	Vibrational Mode
C=O (Ester)	1750 - 1735	Stretch
C=C (Alkene)	1680 - 1640	Stretch
=C-H (Alkene)	3100 - 3000	Stretch
C-H (sp^3)	3000 - 2850	Stretch
C-O (Ester)	1300 - 1000	Stretch

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra of liquid samples like **diethyl allylmalonate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for structural elucidation.

Materials:

- High-field NMR spectrometer (e.g., 300 MHz or higher)
- 5 mm NMR tubes
- Deuterated solvent (e.g., Chloroform-d, CDCl_3)
- **Diethyl allylmalonate** sample
- Pipettes

Procedure:

- Sample Preparation: Dissolve approximately 5-20 mg of **diethyl allylmalonate** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3) directly in a clean, dry NMR tube.
- Spectrometer Setup:
 - Insert the NMR tube into a spinner turbine and place it in the spectrometer's autosampler or manual insertion port.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp spectral lines.
- ^1H NMR Acquisition:
 - Set the appropriate spectral width and acquisition time.
 - A standard pulse sequence is used, and typically 8 to 16 scans are acquired for a good signal-to-noise ratio.
 - A relaxation delay of 1-2 seconds is commonly used between scans.
- ^{13}C NMR Acquisition:

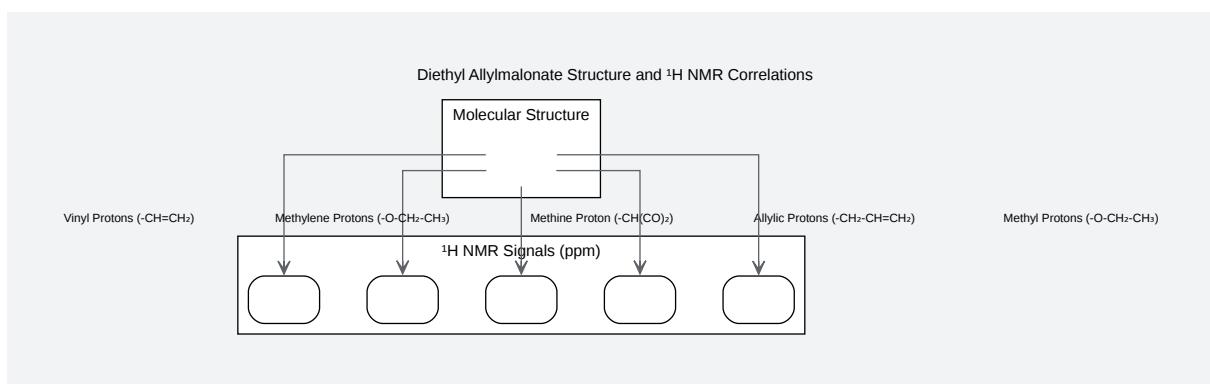
- Tune the probe to the ^{13}C frequency.
- A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
- Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be required.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **diethyl allylmalonate**.

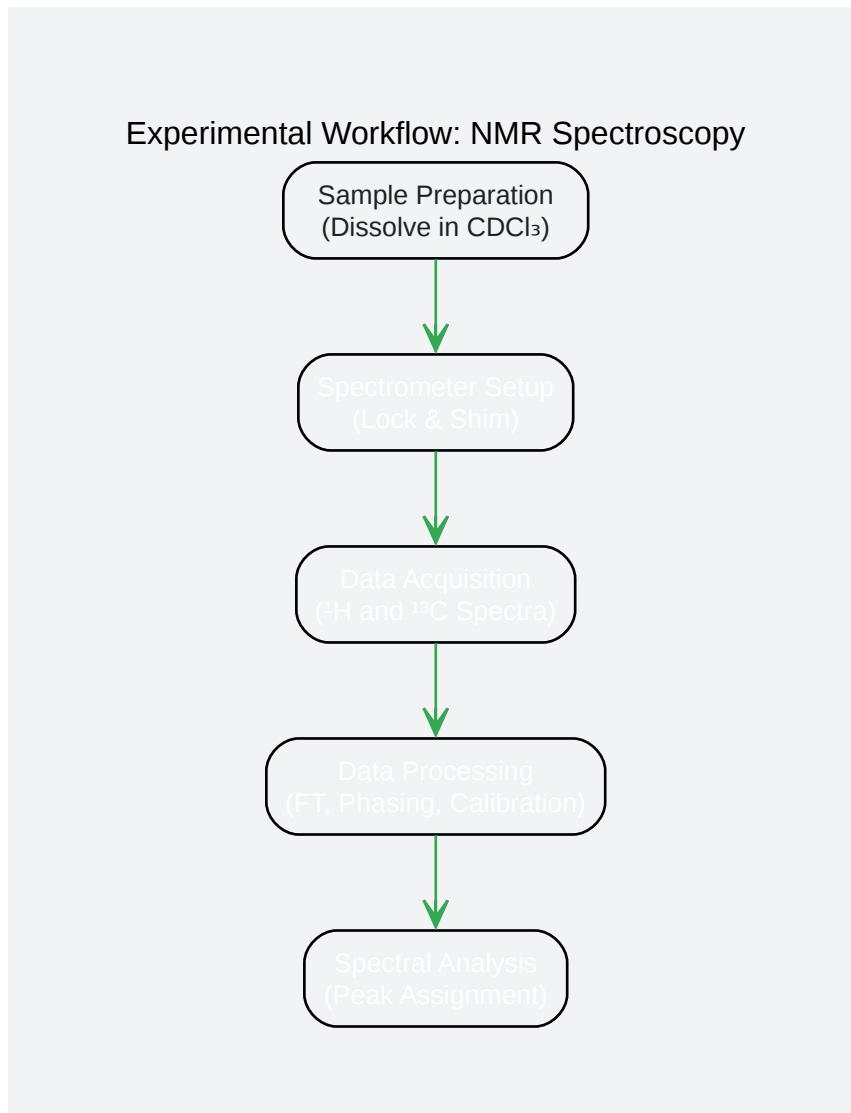
Materials:

- Fourier Transform Infrared (FTIR) spectrometer
- Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
- **Diethyl allylmalonate** sample
- Pasteur pipette

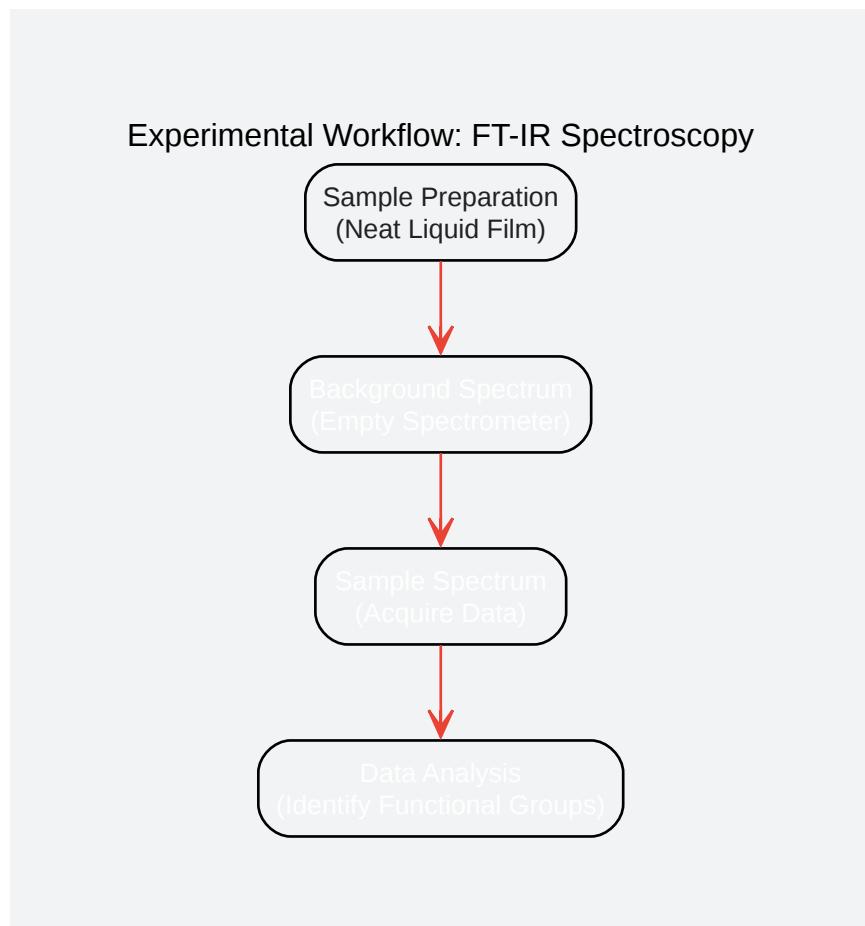

Procedure (Neat Liquid/Thin Film Method):

- Sample Preparation: Place one or two drops of the neat **diethyl allylmalonate** liquid onto the surface of a clean, dry salt plate.

- Sample Mounting: Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.
- Spectrum Acquisition:
 - Place the salt plate assembly into the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty spectrometer to account for atmospheric and instrumental contributions.
 - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule using standard IR correlation tables.


Visualizations

The following diagrams illustrate the structural correlations of the spectroscopic data.


[Click to download full resolution via product page](#)

Caption: Correlation of **diethyl allylmalonate**'s structure with its ^1H NMR signals.

[Click to download full resolution via product page](#)

Caption: General workflow for acquiring and processing NMR spectra.

[Click to download full resolution via product page](#)

Caption: General workflow for acquiring and processing FT-IR spectra.

- To cite this document: BenchChem. [Spectroscopic Analysis of Diethyl Allylmalonate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1584534#spectroscopic-data-of-diethyl-allylmalonate-nmr-ir>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com